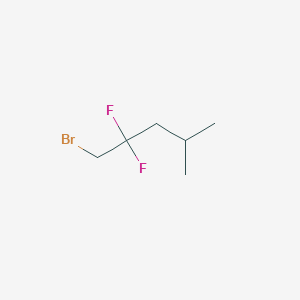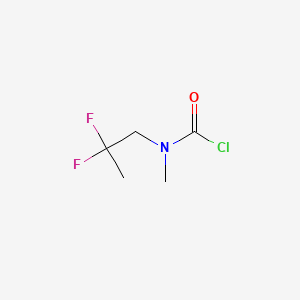
3-Ethynyl-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the third position and a methoxy group at the second position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-methoxyquinoline typically involves transition-metal catalyzed reactions. One common method is the palladium-catalyzed coupling reaction between 2-methoxyquinoline and an ethynylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction conditions often include heating the reaction mixture to around 100°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethynyl-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of 2-methoxy-3-ethynyl-tetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Ethynyl-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Similar Compounds:
- 2-Chloroquinoline-3-carbaldehyde
- 2-Ethynylquinoline
- 2-Methoxyquinoline
Comparison: this compound is unique due to the presence of both an ethynyl and a methoxy group, which imparts distinct chemical reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it has a different substitution pattern that affects its electronic properties and reactivity. The ethynyl group in this compound allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H9NO |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3-ethynyl-2-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-9-8-10-6-4-5-7-11(10)13-12(9)14-2/h1,4-8H,2H3 |
InChI-Schlüssel |
SUUURMSRCMPAPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=CC=CC=C2C=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








